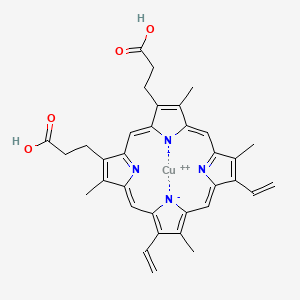
Cu(II) protoporphyrin IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) protoporphyrin IX is a metalloporphyrin compound where a copper ion is coordinated to the protoporphyrin IX ring. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems, particularly as a precursor to heme, which is essential for oxygen transport in hemoglobin and myoglobin . Copper(II) protoporphyrin IX is known for its unique photophysical and electrochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Copper(II) protoporphyrin IX can be synthesized through the reaction of protoporphyrin IX with copper salts. A common method involves dissolving protoporphyrin IX in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a copper(II) salt, such as copper(II) acetate. The reaction mixture is stirred at room temperature until the copper ion is fully coordinated to the protoporphyrin IX ring .
Industrial Production Methods
Industrial production of copper(II) protoporphyrin IX typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Copper(II) protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the conjugated system of the protoporphyrin IX ring .
Common Reagents and Conditions
Oxidation: Copper(II) protoporphyrin IX can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) protoporphyrin IX, while reduction may yield copper(I) protoporphyrin IX .
科学的研究の応用
Copper(II) protoporphyrin IX has a wide range of applications in scientific research:
作用機序
The mechanism of action of copper(II) protoporphyrin IX involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the conjugated system of the protoporphyrin IX ring allows for efficient absorption and emission of light, making it useful in photodynamic therapy and optoelectronic applications .
類似化合物との比較
Similar Compounds
Zinc(II) protoporphyrin IX: Similar to copper(II) protoporphyrin IX but with a zinc ion instead of copper.
Iron(III) protoporphyrin IX (Heme): The iron-containing counterpart, essential for oxygen transport in hemoglobin and myoglobin.
Magnesium protoporphyrin IX: A precursor to chlorophyll, playing a crucial role in photosynthesis.
Uniqueness
Copper(II) protoporphyrin IX is unique due to its specific photophysical and electrochemical properties, which are not observed in its zinc or iron counterparts. The presence of the copper ion allows for unique interactions with light and electrons, making it particularly useful in applications such as photodynamic therapy and optoelectronics .
特性
分子式 |
C34H32CuN4O4 |
|---|---|
分子量 |
624.2 g/mol |
IUPAC名 |
copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChIキー |
ASFPSNQTLAUXFI-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
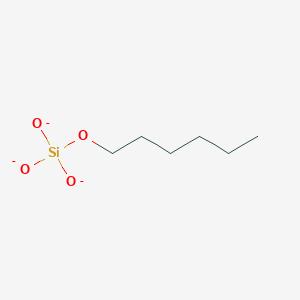

![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
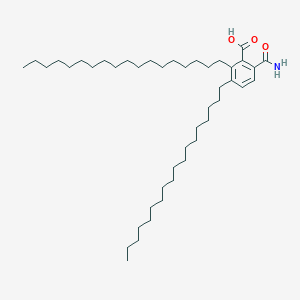

![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)
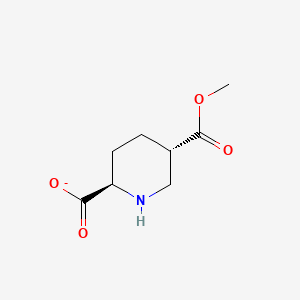
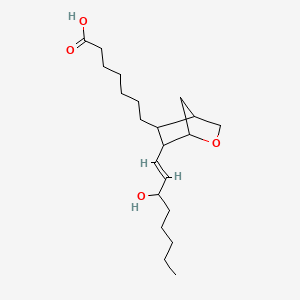
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
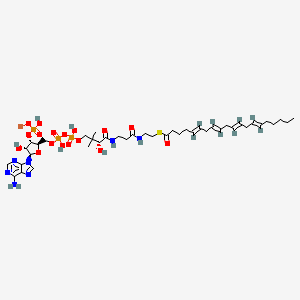
![Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester](/img/structure/B12341052.png)
